N-(benzo[d]thiazol-2-yl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
This compound features a benzothiazole core linked via a thioether bond to a 1,3,4-thiadiazole ring substituted with a 3,4-dimethoxyphenyl acetamide group. The 3,4-dimethoxy substitution on the phenyl ring enhances polarity and may improve solubility and metabolic stability compared to non-polar analogs.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S3/c1-29-14-8-7-12(9-15(14)30-2)10-17(27)23-20-25-26-21(33-20)31-11-18(28)24-19-22-13-5-3-4-6-16(13)32-19/h3-9H,10-11H2,1-2H3,(H,22,24,28)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUZONVEHKRMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a thiadiazole group through a thioether bond, with an acetamide functional group. The synthetic route typically involves multi-step organic reactions, including:
- Formation of Benzothiazole : Cyclization of 2-aminothiophenol with an appropriate aldehyde.
- Synthesis of Thiadiazole : Reaction involving hydrazine derivatives and thioketones.
- Thioether Formation : Coupling of the thiadiazole with the benzothiazole derivative.
- Acetamide Linkage : Introduction of the acetamide group via acylation reactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro Studies : The compound demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
Anticancer Activity
The compound's structural components suggest potential anticancer properties:
- Cell Viability Assays : In studies on glioblastoma cell lines, derivatives showed reduced cell viability, indicating potential for further development as anticancer agents .
The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of benzothiazole derivatives, including those related to our compound. The results indicated that modifications at the thiadiazole position significantly enhanced activity against resistant bacterial strains .
Study 2: Anticancer Potential
In a separate investigation, compounds featuring the benzothiazole and thiadiazole moieties were tested against various cancer cell lines. Results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting a promising avenue for drug development .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer and Antiproliferative Activity
- Compound 6d () : Demonstrated potent VEGFR-2 inhibition (IC₅₀: 0.12 µM) and antiproliferative activity against MCF-7 breast cancer cells. Molecular docking revealed strong interactions with VEGFR-2’s ATP-binding pocket .
- Compound 4d () : Exhibited antiproliferative effects with a chlorine substituent enhancing activity (melting point: 275–277°C, indicative of stability) .
- Target Compound : The 3,4-dimethoxy group may improve bioavailability and target affinity, though direct assays are needed to confirm efficacy.
Analgesic Activity
- N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide: Showed significant antinociceptive effects in mice (100 mg/kg, i.p.), with a 65% reduction in pain response latency . The nitro group’s electron-withdrawing nature may enhance membrane permeability.
Antimicrobial Activity
- Thiazole derivatives () : Compounds with methyl or chlorophenyl substituents exhibited MIC values of 6.25–12.5 µg/mL against bacterial strains . The target compound’s methoxy groups may reduce antimicrobial potency compared to halogenated analogs.
Physicochemical Properties
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step heterocyclization and functionalization. Key challenges include isolating intermediates (e.g., thioacetamides) and controlling regioselectivity during cyclization. Evidence from analogous thiadiazole syntheses suggests optimizing reaction time, temperature, and catalyst choice (e.g., concentrated sulfuric acid for cyclization) to improve yields . Monitoring via TLC (chloroform:acetone 3:1) and spectroscopic validation (IR, NMR) is critical for intermediate characterization .
Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?
- IR spectroscopy : Identifies functional groups (e.g., acetamide C=O stretch at ~1670 cm, thiadiazole ring vibrations at ~1120 cm) .
- NMR : Confirms substituent integration (e.g., aromatic protons at δ 7.2–7.9 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- Mass spectrometry (FAB/MS) : Validates molecular ion peaks (e.g., m/z = 384 [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in co-crystallized intermediates .
Q. What pharmacological targets are plausible based on structural analogs?
Analogous thiadiazole derivatives exhibit anticancer (apoptosis induction, cell cycle arrest) and antimicrobial activity. The 3,4-dimethoxyphenyl moiety may enhance binding to kinase domains or DNA topoisomerases, while the thiadiazole-thioacetamide backbone could modulate redox pathways .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like EGFR or tubulin. Focus on modifying the acetamide linker and thiadiazole substituents to enhance hydrophobic interactions or hydrogen bonding . Free energy perturbation (FEP) calculations can prioritize synthetic targets .
Q. How should researchers resolve contradictions in spectral data or biological activity?
- Multi-technique validation : Cross-check NMR/IR with X-ray structures to confirm regiochemistry .
- Dose-response assays : Test cytotoxicity across multiple cell lines (e.g., MCF-7, HepG2) to distinguish target-specific effects from nonspecific toxicity .
- SAR studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) to rationalize activity trends .
Q. What strategies stabilize reactive intermediates during synthesis?
- Co-crystallization : Isolate unstable intermediates (e.g., thioacetamides) as co-crystals with acetamides for structural analysis .
- Low-temperature quenching : Halt reactions at –78°C to prevent decomposition of sulfur-containing intermediates .
- Protecting groups : Use tert-butyl or acetyl groups to shield reactive amines during heterocyclization .
Q. How does the compound’s stability under physiological conditions impact in vitro assays?
Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid. Monitor degradation via HPLC-MS. The thioether linkage may hydrolyze under acidic conditions, necessitating prodrug strategies or formulation in enteric coatings .
Methodological and Analytical Focus
Q. What are best practices for analyzing regioselectivity in thiadiazole ring formation?
- Isotopic labeling : Use -labeled precursors to track nitrogen incorporation during cyclization .
- DFT calculations : Compare activation energies of competing pathways (e.g., 5- vs. 2-substitution) to predict dominant products .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
- Kinase profiling : Use immobilized metal affinity chromatography (IMAC) to screen kinase inhibition .
Q. What in silico tools predict metabolic pathways and toxicity?
- ADMET Prediction (SwissADME) : Assess bioavailability, CYP450 interactions, and blood-brain barrier penetration.
- ProTox-II : Predict hepatotoxicity and mutagenicity based on structural alerts (e.g., thiadiazole-related sulfonamide risks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
